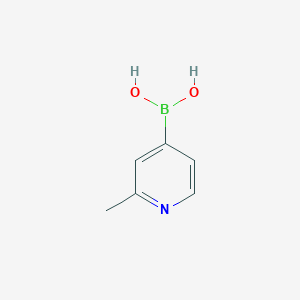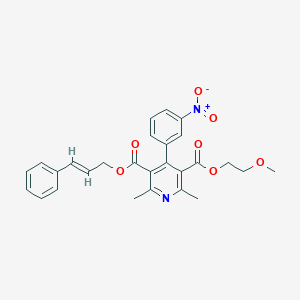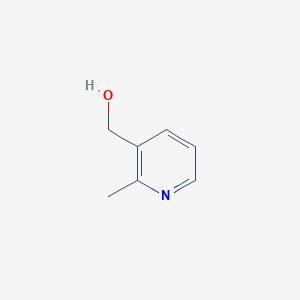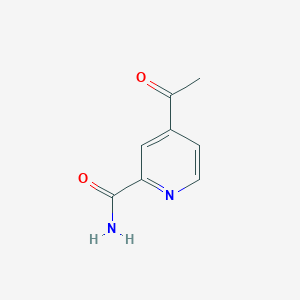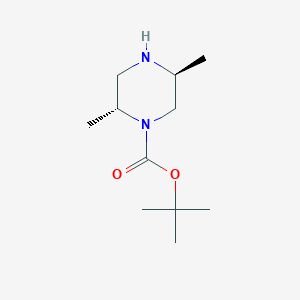
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically include protection of functional groups, such as the Boc protection seen in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate . This compound is an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis starts from L-cystine and proceeds through acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. These steps are indicative of the complex nature of synthesizing tert-butyl amino carboxylates and the importance of protecting groups in the synthesis of sensitive molecules.
Molecular Structure Analysis
X-ray crystallography studies provide detailed insights into the molecular structure of tert-butyl amino carboxylates. For instance, the crystal structure of (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid shows a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals an axial orientation of the isobutyl side chain . These findings suggest that the molecular structure of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate would also be characterized by specific stereochemistry and conformational preferences.
Chemical Reactions Analysis
The chemical reactions involving tert-butyl amino carboxylates often lead to the formation of key intermediates in the synthesis of biologically active compounds. For example, the reduction of keto functionality in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate leads to the formation of a beta-hydroxylated delta-lactam . This type of reaction is crucial for the modification of molecular structures to achieve desired biological activities or to further functionalize the compound for subsequent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino carboxylates are influenced by their molecular structures. The presence of tert-butyl groups contributes to the hydrophobic character of the molecules, which can lead to the formation of hydrophobic channels in the crystal state . Hydrogen bonding plays a significant role in the molecular packing of these compounds, as seen in the infinite chains formed in the crystal structures of the compounds studied . These properties are important for understanding the solubility, stability, and reactivity of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
科学的研究の応用
Catalytic Non-Enzymatic Kinetic Resolution
The molecule "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" has been implicated in the field of synthetic chemistry, particularly in catalytic non-enzymatic kinetic resolution. This process is vital for synthesizing chiral compounds from racemates, which is a crucial step in producing numerous pharmaceuticals and other fine chemicals. The development of chiral catalysts has enhanced the enantioselectivity and yield of these resolutions, making them a significant area in asymmetric organic synthesis (Pellissier, 2011).
Environmental and Industrial Applications
Synthetic Phenolic Antioxidants
The compound falls under the broader category of synthetic phenolic antioxidants (SPAs), which are widely used across various industries to prevent oxidative damage and prolong product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. The environmental presence of SPAs and their transformation products has been recorded in various matrices, raising concerns about human exposure through food, dust, and personal care products. Toxicity studies have pointed out potential health risks, including hepatic toxicity and endocrine disruption. Ongoing research aims to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Environmental Pollutants
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), an oxygenate and octane enhancer in gasoline, whose environmental release has caused significant concern. Studies using radio frequency plasma reactors have shown promise in decomposing MTBE, converting it into simpler compounds like CH4, C2H4, and C2H2. This method offers an alternative for addressing the environmental impacts of MTBE and related compounds (Hsieh et al., 2011).
Biotechnological Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate," are valuable as biorenewable chemicals. They serve as precursors for industrial chemicals but can inhibit microbial growth at concentrations lower than the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial applications. Such knowledge aids in the development of microbes capable of fermentatively producing carboxylic acids without self-inhibition, thus improving the economic viability and sustainability of the production process (Jarboe et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

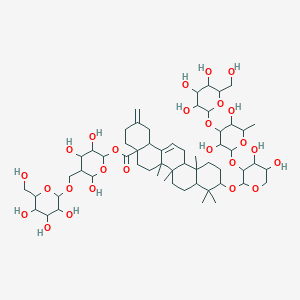
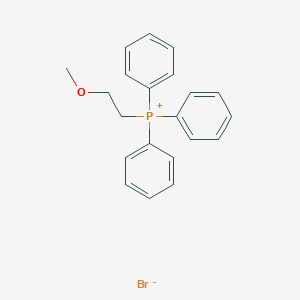
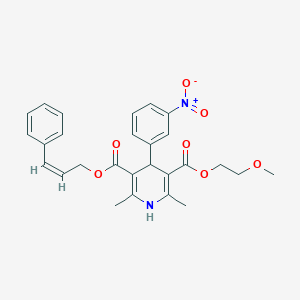
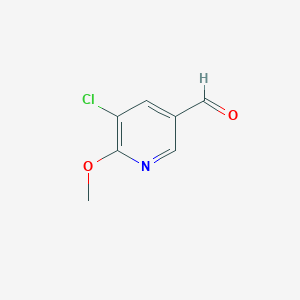
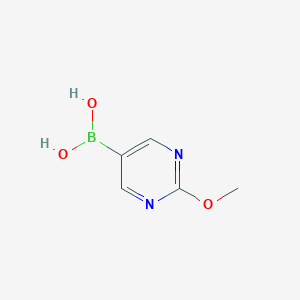
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
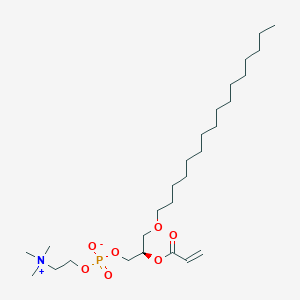
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)

